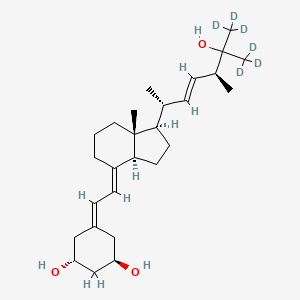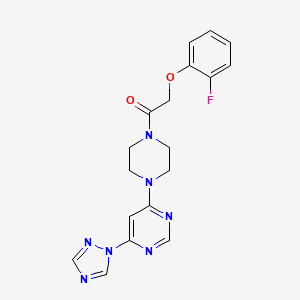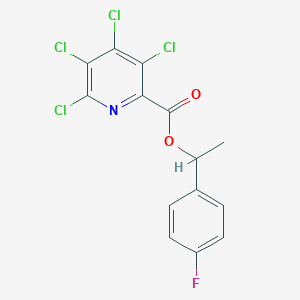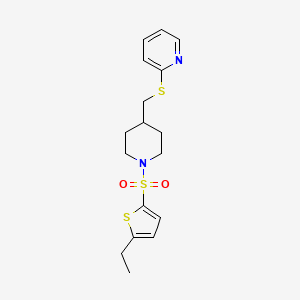
3-(2,6-difluorophenylsulfonamido)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-difluorophenylsulfonamido)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C19H17F2N3O3S2 and its molecular weight is 437.48. The purity is usually 95%.
BenchChem offers high-quality 3-(2,6-difluorophenylsulfonamido)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,6-difluorophenylsulfonamido)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
TRPV1 Antagonism for Pain Management
Sulfonamide compounds, such as those described by Ryu et al. (2015), have been investigated for their potential as TRPV1 antagonists. These compounds, including pyridine derivatives, have shown significant antagonism towards TRPV1 activators, demonstrating strong analgesic activity in animal models. This research suggests their potential for treating pain through TRPV1 antagonism Ryu et al., 2015.
Obesity and Appetite Regulation
Another area of application is in the development of novel NPY Y5 receptor antagonists, targeting the central regulation of appetite for potential obesity treatments. Compounds such as SCH 208639 and SCH 500946 have been characterized for their antagonist properties, indicating their role in appetite suppression and obesity management Mullins et al., 2008.
Insecticidal Activity
Sulfoxaflor, a novel insecticide targeting sap-feeding pests, represents a significant application of sulfonamide derivatives. Zhu et al. (2011) highlighted sulfoxaflor's broad-spectrum efficacy against various sap-feeding insects, showcasing a unique mode of action distinct from other insecticide classes. This research underscores the potential of sulfonamide compounds in agricultural pest control Zhu et al., 2011.
A3 Adenosine Receptor Agonism
The development of A3 adenosine receptor agonists for potential therapeutic applications has also been explored. Baraldi et al. (2004) synthesized a series of sulfonamidophenylcarbamoyl derivatives showing nanomolar affinity and good selectivity towards the A3 adenosine receptor subtype, suggesting their utility in related pharmacological interventions Baraldi et al., 2004.
Antimicrobial and Anticancer Activity
Research into the antimicrobial and anticancer properties of sulfonamide-based compounds has revealed potential therapeutic applications. For instance, Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide thiazole moiety, some of which showed significant anticonvulsive effects, highlighting their potential in treating related disorders Farag et al., 2012.
Eigenschaften
IUPAC Name |
3-[(2,6-difluorophenyl)sulfonylamino]-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3S2/c20-15-4-1-5-16(21)19(15)29(26,27)24-9-6-17(25)23-11-13-3-2-8-22-18(13)14-7-10-28-12-14/h1-5,7-8,10,12,24H,6,9,11H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTYLEUUHCIFAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-1-(1,1-dioxothiolan-3-yl)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2407188.png)
![2-({Amino[(3-methoxybenzyl)sulfanyl]methylene}amino)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine](/img/structure/B2407189.png)



![N-(4-ethylbenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2407194.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2407195.png)


![N-(3-methylphenyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2407201.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B2407207.png)